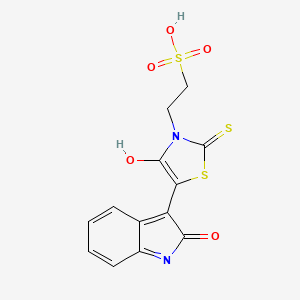

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Description

Properties

IUPAC Name |

2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5S3/c16-11-9(7-3-1-2-4-8(7)14-11)10-12(17)15(13(21)22-10)5-6-23(18,19)20/h1-4,17H,5-6H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLFLPNYHJAUFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CCS(=O)(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

The compound has a complex structure characterized by a thiazolidinone ring and an indole moiety. Its molecular formula is , with a molecular weight of 355.37 g/mol. The presence of these functional groups suggests potential interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For example, a study evaluated several compounds similar to this compound and found promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 32 µg/mL, indicating moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.5 | Bacterial |

| Compound B | 1.0 | Fungal |

| (Z)-2-(4-oxo...) | 8.0 | Bacterial |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. In studies involving human leukemia cell lines, the compound demonstrated moderate antiproliferative activity. The IC50 values were reported between 15 µM and 25 µM, suggesting that it may induce apoptosis in cancer cells .

Case Study : A derivative of the compound was tested on two different leukemia cell lines using MTT assays and flow cytometry. Results showed significant cell death at concentrations above 20 µM, with mechanisms involving DNA fragmentation and cell cycle arrest .

Enzyme Inhibition

The compound's ability to inhibit cytochrome P450 enzymes is noteworthy. It has been shown to inhibit CYP1A2 and CYP3A4, which are crucial for drug metabolism. The inhibition constants (Ki) were determined to be approximately 0.62 µM for CYP1A2 and 0.60 µM for CYP3A4 . This suggests that the compound could affect the pharmacokinetics of co-administered drugs.

Pharmacokinetics

Pharmacokinetic studies indicate that (Z)-2-(4-oxo...) has high gastrointestinal absorption but is not a substrate for P-glycoprotein, which is beneficial for its bioavailability. The blood-brain barrier permeability is low, indicating limited central nervous system penetration .

| Property | Value |

|---|---|

| GI Absorption | High |

| BBB Permeant | No |

| CYP Inhibition | Yes |

Toxicity Profile

Toxicological assessments have shown that this compound does not exhibit mutagenic or cytotoxic properties within tested concentrations. The LD50 values suggest a relatively safe profile, with estimates around 1345 mg/kg .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolidin compounds exhibit notable antimicrobial properties. In particular, studies have shown that (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid and its analogs demonstrate efficacy against various bacterial strains. For instance, one study reported that thiazolidin derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .

Anticancer Activity

The compound's structure also positions it as a candidate for anticancer drug development. Research has demonstrated that certain thiazolidin derivatives can inhibit cancer cell proliferation by targeting critical enzymes involved in cell division and survival. For example, a study highlighted the compound's ability to inhibit thymidylate synthase, an enzyme essential for DNA synthesis, thereby inducing apoptosis in cancer cells .

Enzyme Inhibition

The compound has been studied for its ability to inhibit metalloenzymes such as carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues. In vitro studies have shown that this compound acts as an effective inhibitor of various isoforms of carbonic anhydrase, suggesting potential therapeutic applications in conditions like glaucoma and cancer .

Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of various thiazolidin derivatives, including this compound. The results indicated significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on the derivative .

Anticancer Potential

In another investigation, the anticancer properties of this compound were assessed using various cancer cell lines, including breast and prostate cancer models. The findings revealed that treatment with the compound resulted in reduced cell viability and induced apoptosis at concentrations as low as 10 µM, highlighting its potential as a lead compound for further development in cancer therapy .

Summary Table of Applications

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from three key structural elements:

Nucleophilic Substitution at Thioxothiazolidinone

The thione sulfur (C=S) and carbonyl groups in the thioxothiazolidinone ring are reactive toward nucleophiles. For example:

-

Alkylation/Iodination : Reaction with alkyl halides or iodine in basic media forms S-alkyl/I-substituted derivatives.

Mechanism: Nucleophilic attack at sulfur generates intermediates that undergo further substitution or rearrangement .

-

Ring-Opening : Strong nucleophiles (e.g., amines) can cleave the thiazolidinone ring under basic conditions, yielding dithiocarbamate derivatives.

Acid-Base Reactions Involving the Sulfonic Acid Group

The sulfonic acid moiety participates in:

-

Neutralization : Forms stable sulfonate salts with bases (e.g., NaOH):

-

Esterification : Reacts with alcohols under dehydrating conditions to form sulfonate esters .

Electrophilic Aromatic Substitution (EAS)

The oxoindolinylidene moiety’s aromatic system undergoes EAS at electron-rich positions (e.g., C-5 or C-6 of the indole ring):

-

Halogenation : Chlorination/bromination occurs in the presence of Lewis acids (e.g., FeCl).

-

Nitration : Limited by steric hindrance from the fused thiazolidinone ring .

Redox Reactions

-

Thione Oxidation : The C=S group oxidizes to sulfinic/sulfonic acids under strong oxidizing agents (e.g., HO).

-

Reduction of Double Bonds : Catalytic hydrogenation (H, Pd/C) reduces the exocyclic C=C bond, altering stereochemistry .

Condensation Reactions

The compound acts as a Michael acceptor due to its α,β-unsaturated carbonyl system:

-

Cycloadditions : Participates in [4+2] Diels-Alder reactions with dienes to form polycyclic adducts .

-

Schiff Base Formation : Reacts with primary amines to generate imine derivatives.

Biological Interaction-Driven Reactions

In biochemical contexts:

-

Enzyme Inhibition : The thioxothiazolidinone group chelates metal ions in enzyme active sites (e.g., HDACs), forming stable complexes .

-

Glutathione Adduct Formation : Thiol groups in proteins react with the electrophilic C=S bond, leading to covalent adducts.

Comparative Reactivity with Analogs

Reactivity trends for structurally related compounds:

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact on Activity :

- The 2-oxoindolin-3-ylidene group (present in the target compound and 9a ) is associated with enhanced binding to enzymes via π-π stacking and hydrogen bonding.

- Sulfonic acid/sulfonamide groups (e.g., ethanesulfonic acid in the target compound, sulfamoylphenyl in 9a) improve solubility but may reduce membrane permeability compared to lipophilic substituents like benzimidazole .

Synthetic Routes: Most analogs are synthesized via Knoevenagel condensation between rhodanine derivatives and aldehydes/ketones . The ethanesulfonic acid group in the target compound likely requires specialized sulfonation steps .

Biological Performance: Antimicrobial Activity: Compounds with indole/furan substituents (e.g., 5b ) show lower MIC values than sulfonic acid derivatives, suggesting hydrophobicity enhances bacterial uptake. Enzyme Inhibition: Sulfonamide-linked rhodanines (e.g., 9a ) exhibit nanomolar inhibition of carbonic anhydrase, while the target compound’s ethanesulfonic acid group may target sulfotransferases or kinases.

Physicochemical and Spectral Comparisons

Table 2: Analytical Data Comparison

- Spectral Insights : The target compound’s ethanesulfonic acid group would produce distinct NMR signals for the sulfonic acid protons and ethylene spacer, differing from acetamide (9a) or benzimidazole (9d) analogs.

Crystallographic and Computational Studies

- Crystallography : Tools like SHELXL and WinGX are critical for confirming the Z-configuration in rhodanine derivatives, as seen in analogs like 5b .

- Docking Studies : Indolylmethylene and 2-oxoindolin-3-ylidene groups in similar compounds show strong binding to bacterial DNA gyrase and fungal CYP51 .

Q & A

Q. What are the standard synthetic routes for (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid, and how are reaction conditions optimized?

The compound is synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-thioxothiazolidin-4-one in acetic acid under reflux (3–5 hours) using sodium acetate as a catalyst. Key steps include stoichiometric control (1.1 equiv aldehyde), solvent selection (acetic acid for reflux), and recrystallization from DMF/acetic acid mixtures to improve purity. Yield optimization involves adjusting reaction time (2.5–5 hours) and monitoring precipitate formation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Elemental analysis (C, H, N, S, O) validates stoichiometry, while melting point determination assesses purity. UV-Vis and IR spectroscopy identify functional groups (e.g., C=O, C=S). Advanced techniques like NMR (¹H/¹³C) and LC-MS are recommended for Z-configuration confirmation and detecting stereoisomers. Recrystallization purity is confirmed via HPLC with >97% thresholds .

Q. How is the compound evaluated for pharmacological activity in academic settings?

In vitro antimicrobial assays (e.g., broth microdilution) are conducted against Gram-positive/negative bacteria and fungi. Cytotoxicity is assessed using MTT assays on cancer cell lines. Dose-response curves (IC₅₀ values) and selectivity indices (SI) are calculated to prioritize derivatives for further study .

Q. What are the stability and solubility considerations for handling this compound in laboratory settings?

The compound is light-sensitive and hygroscopic, requiring storage in amber vials under inert gas. Solubility is limited in polar solvents (e.g., water) but improves in DMSO or DMF. Stability tests (TGA/DSC) suggest decomposition above 200°C, necessitating refrigeration (4°C) for long-term storage .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

Method B ( ) uses thiourea derivatives and chloroacetic acid, reducing side reactions compared to Method A. Microwave-assisted synthesis or catalytic Lewis acids (e.g., ZnCl₂) may accelerate cyclization. Solvent screening (e.g., ethanol/water mixtures) and gradient recrystallization enhance purity (>99%) .

Q. What mechanistic insights explain the Z-configuration selectivity during synthesis?

The Z-isomer forms preferentially due to steric hindrance between the 2-oxoindolin-3-ylidene group and thiazolidinone ring. Computational studies (DFT) suggest lower activation energy for Z-pathway intermediates. Kinetic control under reflux favors this configuration, confirmed by NOESY NMR correlations .

Q. How do substituents on the indole or thiazolidinone moieties influence bioactivity?

Electron-withdrawing groups (e.g., -F, -NO₂) on the indole enhance antimicrobial potency by increasing membrane permeability. Methylation at the thiazolidinone sulfur improves metabolic stability but reduces solubility. SAR studies show that ethanesulfonic acid groups are critical for kinase inhibition .

Q. What in silico strategies are employed to predict binding modes and off-target effects?

Molecular docking (AutoDock Vina) against bacterial FabH or human kinases identifies key interactions (e.g., hydrogen bonds with Arg158). QSAR models using Hammett constants (σ) and logP predict cytotoxicity thresholds. ADMET profiling flags hepatotoxicity risks via CYP3A4 inhibition .

Q. How should conflicting data on reaction yields or bioactivity be resolved?

Discrepancies in yields (e.g., 60% vs. 75%) arise from recrystallization solvent purity (DMF vs. acetic acid). Bioactivity variations may stem from cell line specificity (e.g., HeLa vs. MCF-7). Rigorous protocol standardization (e.g., ATCC cell lines, fixed incubation times) and inter-lab validation are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.